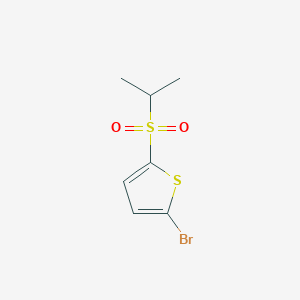

2-Bromo-5-(isopropylsulfonyl)thiophene

Übersicht

Beschreibung

2-Bromo-5-(isopropylsulfonyl)thiophene is a chemical compound with the molecular formula C7H9BrO2S2 and a molecular weight of 269.18 g/mol . It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)thiophene typically involves the bromination of 5-(isopropylsulfonyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

5-(isopropylsulfonyl)thiophene+NBS→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)thiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 2-substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiophene sulfides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Synthesis:

2-Bromo-5-(isopropylsulfonyl)thiophene serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, while the sulfonyl group can participate in electrophilic aromatic substitution. This dual reactivity enables the introduction of various functional groups, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

Potential Pharmacophore:

Research indicates that this compound may act as a pharmacophore in drug design, particularly due to its significant biological activities. The presence of the bromine atom enhances reactivity, making it suitable for various medicinal applications. Notably, derivatives of thiophene have shown antibacterial properties against resistant strains such as Klebsiella pneumoniae, especially those producing New Delhi Metallo-β-lactamase (NDM-1) .

Antibacterial Efficacy:

A study highlighted that related thiophene derivatives exhibited potent antibacterial activity against NDM-1-KP ST147, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL . The structural characteristics of these compounds are believed to correlate strongly with their biological efficacy.

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | TBD | Klebsiella pneumoniae |

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | NDM-1-KP ST147 |

The proposed mechanism of action involves targeting bacterial cell division proteins, such as FtsZ, which could disrupt bacterial growth .

Material Science

Organic Semiconductors:

this compound is also explored in material science for its potential use in organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the thiophene ring and substituents make it a candidate for developing new materials with specific electronic characteristics.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be influenced by their structural modifications. Variations in substituents lead to differing chemical reactivities and biological activities.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-benzoylthiophene | Benzoyl group instead of sulfonyl | Exhibits different electrophilic properties |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Contains a propyl group | Shows distinct antibacterial activity |

| 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene | Nitro group addition | Potential for different electronic properties |

Case Studies

Antibacterial Activity Study:

In a comparative study, various thiophene derivatives were screened against resistant strains of Klebsiella pneumoniae. Compounds with halogen and sulfonyl substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural features significantly affect biological outcomes .

In-Silico Studies:

Molecular docking simulations indicated strong interactions between the sulfonyl group of this compound and target proteins extracted from NDM-KP ST147 (PDB ID: 5N5I). These interactions suggest a favorable binding affinity correlating with observed biological activities .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)thiophene in various reactions involves the activation of the bromine atom or the sulfonyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the thiophene ring. In oxidation and reduction reactions, the sulfonyl group undergoes changes in its oxidation state, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(methylsulfonyl)thiophene

- 2-Bromo-5-(ethylsulfonyl)thiophene

- 2-Bromo-5-(propylsulfonyl)thiophene

Uniqueness

2-Bromo-5-(isopropylsulfonyl)thiophene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .

Biologische Aktivität

2-Bromo-5-(isopropylsulfonyl)thiophene is a thiophene derivative characterized by its unique molecular structure, which includes a bromine atom and an isopropylsulfonyl group. Its molecular formula is C₇H₉BrO₂S₂, with a molecular weight of 269.18 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the bromine atom in this compound enhances its reactivity, making it suitable for nucleophilic substitution reactions. The sulfonyl group also allows for electrophilic aromatic substitution, facilitating the introduction of various functional groups. These properties are crucial for its biological activity and potential therapeutic applications.

Biological Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antibacterial properties. Specifically, compounds related to this structure have shown efficacy against Klebsiella pneumoniae strains producing New Delhi Metallo-β-lactamase (NDM-1), which is significant in clinical settings due to its resistance mechanisms.

Antibacterial Efficacy

A study highlighted that 5-bromo-N-alkylthiophene-2-sulfonamides exhibited potent antibacterial activity against NDM-1-KP ST147, with a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL . The structural characteristics of these compounds are believed to correlate strongly with their biological efficacy.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | TBD | Klebsiella pneumoniae |

| 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 | NDM-1-KP ST147 |

The proposed mechanism of action for this compound involves targeting bacterial cell division proteins, such as FtsZ. Inhibition of FtsZ polymerization could disrupt bacterial cell division, leading to growth inhibition. This mode of action is supported by in-silico docking studies that suggest significant interactions between the sulfonyl group and active sites on target proteins.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can be influenced by their structural modifications. For instance, variations in substituents can lead to differing chemical reactivities and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-benzoylthiophene | Benzoyl group instead of sulfonyl | Exhibits different electrophilic properties |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Contains a propyl group | Shows distinct antibacterial activity |

| 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene | Nitro group addition | Potential for different electronic properties |

Case Studies

- Antibacterial Activity : In a comparative study, various thiophene derivatives were screened for their activity against resistant strains of Klebsiella pneumoniae. The results demonstrated that compounds with halogen and sulfonyl substitutions exhibited enhanced antibacterial properties, supporting the hypothesis that structural features significantly affect biological outcomes .

- In-Silico Studies : Molecular docking simulations conducted on this compound indicated strong hydrogen bonding and hydrophobic interactions with the target protein extracted from NDM-KP ST147 (PDB ID: 5N5I). These interactions suggest a favorable binding affinity which correlates with observed biological activities .

Eigenschaften

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2S2/c1-5(2)12(9,10)7-4-3-6(8)11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGBOWTXDXREBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676895 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020743-47-8 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.